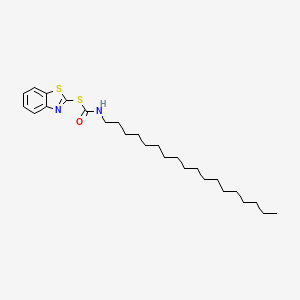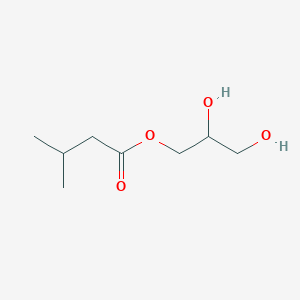
Glycerol 1-monoisopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycerol 1-monoisopentanoate is an ester derived from glycerol and isopentanoic acid. It is a monoester, meaning it has one fatty acid chain attached to the glycerol backbone. This compound is part of the glycerolipid family, which plays a crucial role in various biological and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerol 1-monoisopentanoate can be synthesized through the esterification of glycerol with isopentanoic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Glycerol+Isopentanoic Acid→Glycerol 1-monoisopentanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Glycerol 1-monoisopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.
Major Products
Oxidation: Isopentanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted glycerol derivatives.
Scientific Research Applications
Glycerol 1-monoisopentanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its role in lipid metabolism.
Medicine: Investigated for potential therapeutic uses.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of glycerol 1-monoisopentanoate involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and serve as a substrate for various enzymatic reactions, influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Glycerol 1-monooleate
- Glycerol 1-monostearate
- Glycerol 1-monolaurate
Uniqueness
Glycerol 1-monoisopentanoate is unique due to its specific fatty acid chain, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications in both research and industry .
Properties
CAS No. |
64633-18-7 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 3-methylbutanoate |
InChI |
InChI=1S/C8H16O4/c1-6(2)3-8(11)12-5-7(10)4-9/h6-7,9-10H,3-5H2,1-2H3 |
InChI Key |
VDUFFSYTQWCYGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



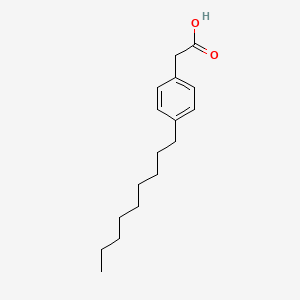

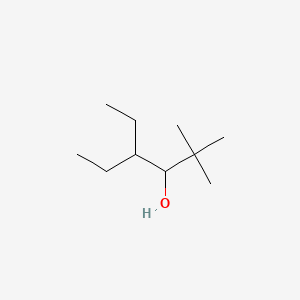
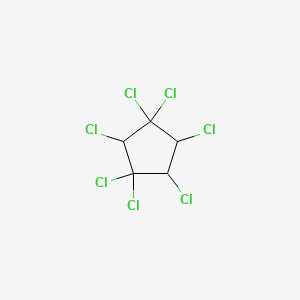
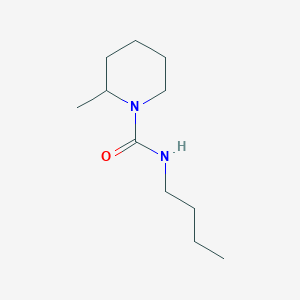

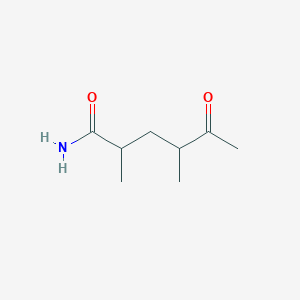

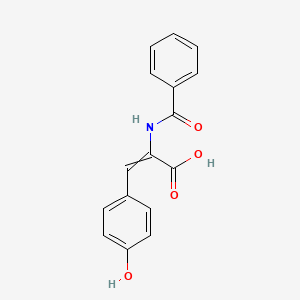
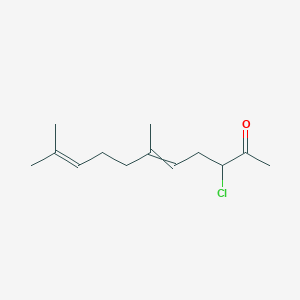
![1-Methyl-2-[(trimethylsilyl)methylidene]aziridine](/img/structure/B14481337.png)
![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)
